molecular formula C17H15NO4 B6419705 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methylbutanoic acid CAS No. 86703-97-1

2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methylbutanoic acid

Cat. No.: B6419705
CAS No.: 86703-97-1
M. Wt: 297.30 g/mol
InChI Key: XDIYHWBDLQWVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of benzo[de]isoquinoline-1,3-dione derivatives, characterized by a fused naphthalene-imide core. The structure includes a 3-methylbutanoic acid substituent, which introduces both steric bulk and a carboxylic acid functional group.

Properties

IUPAC Name

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-9(2)14(17(21)22)18-15(19)11-7-3-5-10-6-4-8-12(13(10)11)16(18)20/h3-9,14H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIYHWBDLQWVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601157674
Record name α-(1-Methylethyl)-1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601157674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86703-97-1
Record name α-(1-Methylethyl)-1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86703-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(1-Methylethyl)-1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601157674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Cyclization of 1,8-Naphthalic Anhydride

The benzo[de]isoquinoline-1,3-dione core is synthesized via ammonolysis of 1,8-naphthalic anhydride. In a representative procedure, 1,8-naphthalic anhydride (1 g, 5.07 mmol) is stirred in aqueous ammonia (60 mL) at 100°C for 12 hours. The reaction mixture is cooled, diluted with ice-cold water (200 mL), and filtered to yield a yellowish solid. This method achieves a 91.7% yield, with purity confirmed by melting point (262–264°C) and IR spectroscopy (C=O stretches at 1701 cm⁻¹ and 1676 cm⁻¹).

Table 1: Reaction Conditions for Core Synthesis

ParameterValue
Starting Material1,8-Naphthalic Anhydride
SolventAqueous Ammonia
Temperature100°C
Reaction Time12 hours
Yield91.7%
Key IR Peaks (cm⁻¹)1701 (C=O), 1676 (C=O)
ComponentQuantity/Concentration
Thiazolidin-4-carboxylic Acid0.5 g (2 mmol)
N-(ω-Bromoalkyl) Derivative0.62 g (2 mmol)
BaseK₂CO₃ (4 mmol)
SolventDMF
TemperatureReflux
Reaction Time12 hours
WorkupPrecipitation in H₂O

Optimization of Coupling Reactions

Solvent and Catalytic Systems

DMF is the preferred solvent due to its high polarity, which facilitates the dissolution of both aromatic and alkyl components. Catalytic systems employing 4-dimethylaminopyridine (DMAP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) improve coupling efficiency. For instance, EDCI-mediated coupling at 80–120°C in THF increases yields to 60–75% in small-scale syntheses.

Temperature and Time Dependence

Elevated temperatures (80–120°C) reduce reaction times from 24 hours to 8–12 hours without compromising yield. Prolonged heating beyond 12 hours leads to decomposition, as evidenced by TLC monitoring.

Table 3: Optimization Metrics for Coupling Reactions

ConditionEffect on Yield
DMF vs. THFDMF: 70–75%; THF: 60–65%
EDCI Catalysis+15% yield improvement
Temperature (80°C vs. 120°C)120°C: 75%; 80°C: 65%

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial methods prioritize continuous flow reactors to enhance heat transfer and mixing. A pilot-scale process using a tubular reactor with a residence time of 2 hours achieves 85% yield, compared to 75% in batch reactors.

Waste Minimization Strategies

Recycling DMF via fractional distillation reduces solvent consumption by 40%. Additionally, potassium carbonate is recovered via filtration and reused in subsequent batches, lowering raw material costs.

Comparative Analysis of Synthetic Routes

Traditional vs. Catalytic Methods

Traditional methods relying on stoichiometric bases (e.g., K₂CO₃) yield 70–75%, while catalytic methods using DMAP or EDCI reach 80–85%. The latter reduces byproduct formation, as confirmed by HPLC analysis.

Scalability Challenges

Introducing the 3-methylbutanoic acid group introduces steric hindrance, necessitating excess reagents (1.2–1.5 eq) in large-scale reactions. This contrasts with small-scale syntheses, where equimolar ratios suffice.

Table 4: Scalability Comparison

ParameterSmall-Scale (Lab)Large-Scale (Industrial)
Reagent Stoichiometry1.0 eq1.2–1.5 eq
Yield75%65–70%
Reaction Time12 hours8 hours

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ethylenediamine, hydrazine, and various aromatic aldehydes . Reaction conditions often involve the use of solvents like benzene and petroleum ether, with reactions typically carried out under reflux conditions .

Major Products

Major products formed from these reactions include imines, amines, thioureas, and hydrazones .

Scientific Research Applications

Aldose Reductase Inhibition

Alrestatin has been identified as an aldose reductase inhibitor, which is crucial in managing diabetic complications. Aldose reductase is an enzyme involved in the polyol pathway that converts glucose to sorbitol, leading to osmotic and oxidative stress in diabetic patients. By inhibiting this enzyme, alrestatin can potentially reduce the complications associated with diabetes, such as neuropathy and retinopathy .

Anti-Cancer Properties

Research indicates that compounds similar to alrestatin exhibit anti-cancer properties by inducing apoptosis in cancer cells. The dioxoisoquinoline structure is believed to interact with cellular pathways that regulate cell growth and survival, making it a candidate for further investigation in oncology .

Diabetes Treatment

A notable study investigated the efficacy of alrestatin in diabetic rats. The results demonstrated a significant reduction in blood glucose levels and improvement in oxidative stress markers when treated with alrestatin compared to control groups. This suggests its potential as a therapeutic agent for managing diabetes .

Crystal Structure Analysis

The crystal structure of alrestatin has been elucidated through X-ray crystallography, revealing insights into its molecular geometry and interactions at the atomic level. Understanding these structural details is essential for drug design and optimization .

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound exhibits high electron affinity values, which makes it a strong acceptor in various chemical reactions . This property is crucial for its function in electronic applications and as a chemosensor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogous derivatives:

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Features References
2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methylbutanoic acid 3-Methylbutanoic acid 293.29* Branched chain enhances lipophilicity; carboxylic acid enables H-bonding
2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic Acid (Alrestatin) Acetic acid 255.23 Shorter chain; higher solubility; used as an aldose reductase inhibitor
4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic Acid Butanoic acid 281.27 Longer chain may improve membrane permeability
3-(6-Nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic Acid Propanoic acid + nitro group at position 6 314.25 Nitro group increases electron-withdrawing effects; potential for redox activity
4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic Acid Butanoic acid + cyano group at position 5 308.29 Cyano group enhances reactivity and binding specificity
(2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic Acid Isoindoline core + 3-methylbutanoic acid 251.24 Dihedral angle of 67.15° between core and acid; stereochemistry influences conformation

*Calculated based on molecular formula C₁₇H₁₅NO₄.

Key Observations:
  • However, longer chains (e.g., butanoic acid in ) may reduce solubility .
  • Electron-Withdrawing Groups: Nitro () and cyano () substituents increase electrophilicity, which could enhance interactions with nucleophilic residues in biological targets.
  • Stereochemical Effects : The (2R)-configured isoindoline derivative () demonstrates how stereochemistry dictates molecular conformation, affecting binding affinity and activity.
Antitumor and Enzymatic Activity:
  • Alrestatin (2-acetic acid derivative) is a known aldose reductase inhibitor, highlighting the role of the carboxylic acid in enzyme binding .
  • Organotin(IV) carboxylates derived from similar benzo[de]isoquinoline-dione acids exhibit antitumor activity, with IC₅₀ values < 10 μM in some cancer cell lines, suggesting the core structure’s pharmacological relevance .
Binding Affinity and Selectivity:
  • Molecular modeling of sulfamoyl benzoic acid analogues () showed that substituents like sulfamoyl groups improve binding affinity (e.g., ΔG = -8.53 kcal/mol vs. -7.94 kcal/mol for unmodified analogues).

Crystallographic and Conformational Insights

  • The crystal structure of methyl 3-(1,3-dioxo-benzo[de]isoquinolin-2-yl)propanoate () reveals a planar naphthalene-imide core with the ester group in a fixed conformation. This rigidity contrasts with the free carboxylic acid form, which may adopt flexible binding modes in biological systems.

Biological Activity

2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methylbutanoic acid is a compound that has garnered attention due to its potential biological activities, particularly as a lipoxygenase (LOX) inhibitor. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N1O4C_{15}H_{13}N_{1}O_{4}, and it features a complex structure that includes a benzoisoquinoline core. The compound's structure can be represented as follows:

Structure C15H13N1O4\text{Structure }\text{C}_{15}\text{H}_{13}\text{N}_{1}\text{O}_{4}

Lipoxygenase Inhibition

A significant aspect of the biological activity of this compound is its role as an inhibitor of lipoxygenase enzymes. Lipoxygenases are involved in the metabolism of arachidonic acid, leading to the production of inflammatory mediators. Specifically, the compound has shown promising results in inhibiting 15-lipoxygenase (15-LOX), which is implicated in various neoplastic diseases.

Research Findings:

  • A study synthesized several derivatives of 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylacetamide and evaluated their inhibitory activity against 15-LOX. The results indicated that many synthesized compounds exhibited remarkable inhibitory potency in the nanomolar range, suggesting their potential as anticancer agents .
CompoundIC50 (nM)Activity
Compound A50Strong Inhibitor
Compound B75Moderate Inhibitor
Compound C120Weak Inhibitor

Anticancer Potential

The inhibition of 15-LOX has been linked to anticancer activity due to the enzyme's role in promoting tumor growth and metastasis. The synthesized derivatives have been proposed as potential therapeutic agents for cancer treatment.

Case Study 1: Synthesis and Evaluation

In one study, researchers focused on synthesizing naphthalimide analogs related to the compound . These analogs were evaluated for their efficacy in inhibiting 15-LOX and showed significant promise as potential anticancer drugs .

Case Study 2: Structural Analysis

A structural analysis of methyl derivatives of the compound revealed insights into how modifications could enhance biological activity. The crystal structure provided data on molecular interactions that could inform further drug design .

Q & A

Basic: What are the key synthetic strategies for preparing 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methylbutanoic acid?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the benzo[de]isoquinoline core via condensation of phthalic anhydride with amines under acidic/basic conditions (e.g., H₂SO₄ or NaOH) .
  • Step 2 : Functionalization with a 3-methylbutanoic acid moiety via nucleophilic substitution or coupling reactions. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) are used to catalyze amide bond formation .
  • Reaction Optimization : Elevated temperatures (80–120°C) and solvents like DMF or THF improve yield (reported 60–75% in small-scale syntheses) .

Basic: How is the compound structurally characterized, and what analytical techniques are critical?

Methodological Answer:

  • X-ray Crystallography : Determines molecular conformation. For example, the dihedral angle between the benzo[de]isoquinoline core and the carboxylic acid group is ~67.15°, stabilized by intramolecular C–H···O interactions .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (317.3 g/mol) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variations) may arise from:

  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains. Standardize protocols using CLSI guidelines .
  • Solubility Limitations : The compound’s low aqueous solubility (~47.6 µg/mL at pH 7.4) can skew results. Use DMSO carriers with <0.1% v/v to avoid cytotoxicity artifacts .
  • Redox Interference : The dioxo groups participate in redox reactions, potentially confounding MTT assays. Validate results with alternative assays (e.g., ATP-based viability tests) .

Advanced: What computational approaches model its interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding to enzymes like NADPH oxidase or topoisomerase II. The benzo[de]isoquinoline core shows strong π-π stacking with aromatic residues (e.g., Tyr-122 in topoisomerase II) .
  • MD Simulations : Analyze stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories. Focus on hydrogen bonds between the carboxylic acid group and Lys/Arg residues .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) on bioactivity using descriptors like logP and polar surface area .

Basic: What are the compound’s primary applications in medicinal chemistry research?

Methodological Answer:

  • Anticancer Probes : Evaluated for apoptosis induction via caspase-3 activation in leukemia cells (Jurkat) at 10–50 µM .
  • Antimicrobial Screening : Inhibits Staphylococcus aureus (MIC = 32 µg/mL) by disrupting membrane integrity, validated via SYTOX Green uptake assays .
  • Fluorescent Probes : Derivatives with piperidinyl groups (e.g., 2-(1,3-dioxo-6-piperidin-1-yl-...) exhibit blue fluorescence (λₑₘ = 450 nm) for cellular imaging .

Advanced: How can reaction byproducts be minimized during large-scale synthesis?

Methodological Answer:

  • Continuous Flow Chemistry : Reduces side reactions (e.g., hydrolysis of dioxo groups) by controlling residence time (<30 min) and temperature (90°C) .
  • Catalytic Optimization : Use Pd/C (5% w/w) for selective hydrogenation of nitro intermediates, avoiding over-reduction of the dioxo moiety .
  • Purification Strategies : Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water) to achieve >95% purity .

Basic: What are the compound’s stability profiles under various storage conditions?

Methodological Answer:

  • Thermal Stability : Decomposes at >150°C (TGA data). Store at 2–8°C in amber vials to prevent photodegradation .
  • Hydrolytic Sensitivity : The dioxo group hydrolyzes in alkaline conditions (pH >9). Use buffered solutions (pH 6–7) for biological assays .
  • Long-Term Storage : Lyophilized form retains stability for >12 months at -20°C with desiccants (e.g., silica gel) .

Advanced: How does structural modification alter its pharmacokinetic properties?

Methodological Answer:

  • Ester Prodrugs : Replace the carboxylic acid with ethyl esters to enhance oral bioavailability (e.g., logP increases from 1.2 to 2.8) .
  • PEGylation : Attach polyethylene glycol (PEG-2000) to improve solubility and plasma half-life in murine models .
  • Metabolism Studies : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation (e.g., CYP3A4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.